molecular formula C9H20N2 B1368028 2-(Piperidin-1-yl)butan-1-amine CAS No. 857243-06-2

2-(Piperidin-1-yl)butan-1-amine

Cat. No. B1368028
CAS RN: 857243-06-2
M. Wt: 156.27 g/mol
InChI Key: GAESVMYMWLXWCU-UHFFFAOYSA-N
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Description

“2-(Piperidin-1-yl)butan-1-amine” is a compound with the molecular formula C9H20N2 . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .


Synthesis Analysis

The synthesis of piperidine derivatives often involves intra- and intermolecular reactions . For example, the development of a large-scale synthesis for a key intermediate of repaglinide, which is similar to the compound , involved nucleophilic substitution, Grignard reaction, reduction, and resolution .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a butan-1-amine group . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions. For instance, they can undergo hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific methods of piperidine synthesis have been reviewed in several papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For example, a similar compound, “(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine”, has a molecular weight of 246.39 g/mol .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • 2-(Piperidin-1-yl)butan-1-amine derivatives have been synthesized for potential use in pharmacological applications. These derivatives include trihexyphenidyl, biperiden, pridinol, cycrimine, diphenidol, and pirmenol, showcasing the compound's versatility in drug development (Vardanyan, 2018).

Chemical Structure and Properties

  • The compound's conformational properties have been studied, indicating its potential as a building block for the synthesis of butyrophenones, a class of compounds with applications in antipsychotic drugs (Raviña et al., 1999).

Synthesis Techniques

  • Efficient synthesis methods have been developed for 1-piperidin-4-yl-substituted butyro- and valerolactams, highlighting the compound's role in creating pharmaceutical intermediates (Mapes and Mani, 2007).

Application in Drug Synthesis

  • This compound plays a crucial role as an intermediate in the large-scale synthesis of key drugs like repaglinide, demonstrating its importance in the pharmaceutical industry (Kolla et al., 2006).

Miscellaneous Applications

  • Its derivatives have been used in the study of spectral and pharmacological properties, contributing to our understanding of chemical interactions and potential drug properties (Maiboroda et al., 1998).

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

2-piperidin-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-9(8-10)11-6-4-3-5-7-11/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAESVMYMWLXWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588553
Record name 2-(Piperidin-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

857243-06-2
Record name 2-(Piperidin-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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